N-Pentylindole-d11
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Overview
Description
N-Pentylindole-d11 is a deuterated derivative of N-Pentylindole, a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentylindole-d11 typically involves the deuteration of N-Pentylindole. One common method is the base-catalyzed alkylation of indole with 1-bromo-n-pentane, followed by deuteration using deuterium gas or deuterated reagents. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are optimized for higher yields and purity. The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure the desired level of deuteration and chemical purity .
Chemical Reactions Analysis
Types of Reactions
N-Pentylindole-d11 undergoes various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the C-3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can yield halogenated or nitrated indole derivatives .
Scientific Research Applications
N-Pentylindole-d11 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Pentylindole-d11 involves its interaction with various molecular targets and pathways. In biological systems, indole derivatives are known to bind to multiple receptors and enzymes, influencing various biochemical processes. The deuterium labeling in this compound allows for detailed studies of these interactions using advanced spectroscopic techniques .
Comparison with Similar Compounds
N-Pentylindole-d11 can be compared with other similar compounds such as:
N-Pentylindole: The non-deuterated version, which has similar chemical properties but lacks the advantages of deuterium labeling.
JWH-018: A synthetic cannabinoid that shares structural similarities with N-Pentylindole.
UR-144: Another synthetic cannabinoid with a similar indole-based structure
The uniqueness of this compound lies in its deuterium labeling, which enhances its utility in spectroscopic studies and provides insights into reaction mechanisms and molecular interactions that are not easily accessible with non-deuterated compounds.
Properties
CAS No. |
1346603-11-9 |
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Molecular Formula |
C13H17N |
Molecular Weight |
198.353 |
IUPAC Name |
1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole |
InChI |
InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2 |
InChI Key |
QWLCOOAYMQWDPR-QMUKGJFHSA-N |
SMILES |
CCCCCN1C=CC2=CC=CC=C21 |
Synonyms |
1-Pentylindole-d11; 1-Pentyl-1H-indole-d11 |
Origin of Product |
United States |
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